3-(dimethylamino)-N-pentylbenzamide
CAS No.:
Cat. No.: VC15018581
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 3-(dimethylamino)-N-pentylbenzamide |
| Standard InChI | InChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17) |
| Standard InChI Key | GGRACPNOCDAMEH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC(=O)C1=CC(=CC=C1)N(C)C |
Introduction
Molecular Structure and Chemical Properties
Structural Characterization
The compound’s molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol. Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) modified with two key substituents:
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A dimethylamino group (-N(CH₃)₂) at the 3-position of the aromatic ring, introducing electron-donating effects that influence electronic distribution and reactivity .
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A pentyl chain (-NH-C₅H₁₁) on the amide nitrogen, contributing to lipophilicity and potential membrane permeability .
The dimethylamino group enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its polarity, while the pentyl chain may improve lipid bilayer interaction, a feature observed in structurally similar compounds .
Spectroscopic Data
While experimental NMR data for 3-(dimethylamino)-N-pentylbenzamide are unavailable, analogs provide predictive benchmarks:
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¹H NMR:
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¹³C NMR:
These predictions align with spectral patterns of related N-substituted benzamides .
Synthesis and Optimization
Synthetic Routes
Two primary methods are proposed based on analogous benzamide syntheses:
Carbodiimide-Mediated Coupling
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Activation: React 3-(dimethylamino)benzoic acid with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) in dichloromethane to form an active ester .
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Amidation: Add pentylamine to the activated intermediate, yielding the target compound after 12–24 hours .
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Purification: Isolate via silica gel chromatography (petroleum ether/ethyl acetate) .
Advantages: High yield (70–85%), mild conditions preserving sensitive functional groups .
Acid Chloride Route
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Chlorination: Treat 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
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Nucleophilic Attack: React with pentylamine in the presence of a base (e.g., triethylamine) to form the amide .
Advantages: Faster reaction times (<6 hours) but risk of side reactions with acid-sensitive groups .
Physicochemical and Pharmacological Profiles
Solubility and Stability
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Solubility:
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Stability: Stable at room temperature for >6 months; sensitive to prolonged exposure to light or moisture .
Biological Activity (Inferred)
While no direct studies on 3-(dimethylamino)-N-pentylbenzamide exist, structurally related benzamides exhibit:
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Antiviral Activity: Analogous N-phenylbenzamides inhibit enterovirus 71 (IC₅₀ = 5.7–12 μM) .
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Receptor Modulation: Piperazine-linked benzamides show high affinity for dopamine D3 receptors (Kᵢ = 1 nM) .
Hypothesized Mechanisms:
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The dimethylamino group may engage in hydrogen bonding with viral proteases or neuronal receptors .
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The pentyl chain could enhance blood-brain barrier penetration, relevant to neuroactive compounds .
Future Directions
Research Priorities
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